molecular formula C10H13Br2NO B13200288 [(3,4-Dibromophenyl)methyl](2-methoxyethyl)amine

[(3,4-Dibromophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13200288
M. Wt: 323.02 g/mol
InChI Key: HWSAPZSKAOASOZ-UHFFFAOYSA-N
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Description

The compound (3,4-Dibromophenyl)methylamine features a dibrominated phenyl ring attached to a methyl group, which is further linked to a 2-methoxyethylamine moiety. The 3,4-dibromo substitution imparts significant electron-withdrawing effects and steric bulk, while the 2-methoxyethyl group contributes to polarity and solubility.

Properties

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

N-[(3,4-dibromophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13Br2NO/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

HWSAPZSKAOASOZ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromophenyl)methylamine typically involves the following steps:

    Bromination: The starting material, phenylmethylamine, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3,4-dibromophenylmethylamine.

    Etherification: The 3,4-dibromophenylmethylamine is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate to form (3,4-Dibromophenyl)methylamine.

Industrial Production Methods

In an industrial setting, the production of (3,4-Dibromophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(3,4-Dibromophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may facilitate binding to hydrophobic pockets, while the methoxyethylamine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Findings
(3,4-Dibromophenyl)methylamine (Target) C10H13Br2NO* 3,4-Dibromo, 2-methoxyethyl 323.03* Hypothetical: High lipophilicity due to Br; moderate solubility from methoxyethyl
(3,4-Dibromophenyl)methylamine C11H15Br2NO 3,4-Dibromo, branched methoxypropyl 337.05 Commercial availability; increased steric hindrance vs. target compound
(3,4-Dimethylphenyl)methylamine C12H19NO 3,4-Dimethyl, 2-methoxyethyl 193.29 Electron-donating methyl groups; collision cross-section data available
Nitrosobis(2-methoxyethyl)amine C6H14N2O2 Bis(2-methoxyethyl), nitroso 146.19 Carcinogenic; induces liver tumors in rats
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine C16H20N2O3 Dimethoxy phenyl, furan 288.34 High polarity; used as a reference standard

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups : The dibromo substituent in the target compound contrasts with the electron-donating dimethyl groups in . This difference would alter reactivity in substitution reactions and binding interactions in biological systems.

Biological Activity

(3,4-Dibromophenyl)methylamine is a substituted amine that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a dibromophenyl group attached to a methyl group, which is further linked to a 2-methoxyethylamine moiety. This combination of functional groups may influence its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C11H14Br2N
  • Molecular Weight : Approximately 308.04 g/mol

The presence of both dibromophenyl and methoxyethylamine groups suggests potential reactivity and biological activity. The dibromophenyl group can enhance lipophilicity and potentially influence the compound's interaction with biological membranes.

Anticancer Activity

Research indicates that compounds with similar dibromophenyl structures exhibit significant anticancer properties. A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that derivatives of dibromophenyl may inhibit tumor growth effectively .

Table 1: Summary of Anticancer Activity Findings

Compound TypeActivity DescriptionReference
Dibromophenyl DerivativesInhibition of tumor growth in multicellular modelsFayad et al., 2019
Methoxyethylamine CompoundsPotential synergy in anticancer effectsVarious studies

Antimicrobial Properties

Compounds similar to (3,4-Dibromophenyl)methylamine have shown antimicrobial efficacy against various bacterial strains. The antimicrobial activity is often linked to the presence of halogenated phenyl groups, which can disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity LevelReference
Escherichia coliModerateGeneral findings on similar compounds
Staphylococcus aureusHighGeneral findings on similar compounds
Pseudomonas aeruginosaVariableGeneral findings on similar compounds

The biological activity of (3,4-Dibromophenyl)methylamine may be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the dibromophenyl group may facilitate penetration into bacterial membranes.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis.

Case Studies

  • Anticancer Screening : A multicenter study screened various dibromophenyl derivatives for anticancer activity using spheroid models. Results indicated that specific substitutions on the phenyl ring significantly impacted cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several dibromophenyl derivatives against Gram-positive and Gram-negative bacteria, revealing enhanced activity against S. aureus compared to E. coli, highlighting structure-activity relationships.

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